(2R,3S)-2-Amino-3-(benzylthio)butanoic acid
(2R,3S)-2-Amino-3-(benzylthio)butanoic acid
Brand Name:
Vulcanchem
CAS No.:
131235-01-3
VCID:
VC21242664
InChI:
InChI=1S/C11H15NO2S/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10-/m0/s1
SMILES:
CC(C(C(=O)O)N)SCC1=CC=CC=C1
Molecular Formula:
C11H15NO2S
Molecular Weight:
225.31 g/mol
(2R,3S)-2-Amino-3-(benzylthio)butanoic acid
CAS No.: 131235-01-3
Cat. No.: VC21242664
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131235-01-3 |
|---|---|
| Molecular Formula | C11H15NO2S |
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | (2R,3S)-2-amino-3-benzylsulfanylbutanoic acid |
| Standard InChI | InChI=1S/C11H15NO2S/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10-/m0/s1 |
| Standard InChI Key | LFDBFDNFEXIDJQ-WPRPVWTQSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C(=O)O)N)SCC1=CC=CC=C1 |
| SMILES | CC(C(C(=O)O)N)SCC1=CC=CC=C1 |
| Canonical SMILES | CC(C(C(=O)O)N)SCC1=CC=CC=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator